Methyl 4-(piperidine-1-carbonyl)benzoate
Overview
Description
P-(PIPERIDINOCARBONYL)-,BENZOIC ACID METHYL ESTER is a chemical compound that belongs to the class of esters It is characterized by the presence of a piperidine ring attached to a benzoic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-(PIPERIDINOCARBONYL)-,BENZOIC ACID METHYL ESTER typically involves the esterification of benzoic acid with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid . The piperidine ring can be introduced through a subsequent reaction involving piperidine and a suitable acylating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where benzoic acid and methanol are reacted under controlled conditions to produce the ester. The piperidine ring is then introduced through a catalytic process, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
P-(PIPERIDINOCARBONYL)-,BENZOIC ACID METHYL ESTER can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
P-(PIPERIDINOCARBONYL)-,BENZOIC ACID METHYL ESTER has several applications in scientific research:
Mechanism of Action
The mechanism of action of P-(PIPERIDINOCARBONYL)-,BENZOIC ACID METHYL ESTER involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester with a similar structure but without the piperidine ring.
Ethyl benzoate: Another ester with a similar structure but with an ethyl group instead of a methyl group.
Piperidine derivatives: Compounds containing the piperidine ring but with different substituents
Uniqueness
P-(PIPERIDINOCARBONYL)-,BENZOIC ACID METHYL ESTER is unique due to the combination of the piperidine ring and the benzoic acid methyl ester moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
methyl 4-(piperidine-1-carbonyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)12-7-5-11(6-8-12)13(16)15-9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSRYDBLXGYLSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701276263 | |
Record name | Methyl 4-(1-piperidinylcarbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701276263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6757-32-0 | |
Record name | Methyl 4-(1-piperidinylcarbonyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6757-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(1-piperidinylcarbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701276263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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